2-(4-chloro-1H-indol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide
Description
2-(4-Chloro-1H-indol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide is a synthetic small molecule characterized by a hybrid structure combining an indole core and a triazolopyridine moiety. The indole ring is substituted with a chlorine atom at the 4-position, while the triazolopyridine group is connected via a three-carbon propyl linker to an acetamide functional group. Its molecular formula is C₉H₁₈ClN₅O, with a molecular weight of approximately 367.84 g/mol . The compound’s structural uniqueness lies in the strategic placement of the chloro substituent on the indole ring and the triazolopyridine’s fused heterocyclic system, which are critical for modulating biological activity, particularly in targeting receptors or enzymes involved in neurological or oncological pathways.
Properties
Molecular Formula |
C19H18ClN5O |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
2-(4-chloroindol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide |
InChI |
InChI=1S/C19H18ClN5O/c20-15-5-3-6-16-14(15)9-12-24(16)13-19(26)21-10-4-8-18-23-22-17-7-1-2-11-25(17)18/h1-3,5-7,9,11-12H,4,8,10,13H2,(H,21,26) |
InChI Key |
ARBWMVUHWHEUAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCNC(=O)CN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the indole and triazole intermediates separately, followed by their coupling.
Indole Intermediate Synthesis: The indole intermediate can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Triazole Intermediate Synthesis: The triazole intermediate can be prepared by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under reflux conditions.
Coupling Reaction: The final step involves coupling the indole and triazole intermediates using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-indol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the indole ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C_{14}H_{15}ClN_{4}O
- Molecular Weight : 288.75 g/mol
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The National Cancer Institute (NCI) has evaluated various derivatives for their ability to inhibit tumor cell growth. Compounds with indole and triazole functionalities have shown promising results against multiple cancer cell lines, suggesting that the target compound may also exhibit similar activities.
Case Study: Antitumor Activity
- Study : A derivative of the compound was tested against 60 different cancer cell lines.
- Results : The compound demonstrated a mean growth inhibition rate of approximately 12.53% at a concentration of .
Antimicrobial Properties
Compounds containing triazole and indole rings have been investigated for their antimicrobial activities. Research has shown that such compounds can exhibit significant antibacterial effects against pathogens like Escherichia coli and Pseudomonas aeruginosa.
Case Study: Antibacterial Screening
- Study : A series of related compounds were synthesized and screened for antibacterial activity.
- Results : Several derivatives exhibited remarkable activity compared to standard antibiotics .
Central Nervous System Disorders
The modulation of G protein-coupled receptors (GPCRs) is a promising strategy for treating central nervous system disorders. The target compound's structural features suggest potential as an allosteric modulator for GPCRs, which could lead to novel treatments for conditions such as depression or anxiety.
Insights from Related Research
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Chloro Substituent Position: The 4-chloroindole in the target compound contrasts with the 6-chloroindole in analogues .
Linker Modifications : Ethyl linkers (e.g., in C₁₈H₁₆ClN₅O ) reduce molecular flexibility compared to propyl chains, possibly affecting pharmacokinetic properties like absorption and half-life.
Triazolopyridine vs. Non-Heterocyclic Moieties: The absence of the triazolopyridine group in the compound from highlights the importance of this heterocycle in conferring target specificity, likely through π-π stacking or hydrogen bonding in enzymatic pockets.
Analogues with Divergent Cores but Similar Functionalization Strategies
Several compounds share functionalization strategies (e.g., chloro-substituted heterocycles, triazole derivatives) but differ in core structures:
Pyrazole Carboxamides (e.g., 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxamide ): Feature pyrazole cores instead of indole. Chloro and cyano groups enhance electrophilicity and binding to hydrophobic pockets.
Thieno-Triazolo-Diazepine PROTACs (e.g., AP-PROTAC-1 ): Incorporate triazolo rings fused to diazepine systems. Designed for protein degradation via E3 ligase recruitment, a divergent mechanism compared to the target compound’s likely receptor modulation.
Research Findings and Implications
While specific biological data for the target compound is absent in the provided evidence, insights can be extrapolated from structural analogues:
- Chloro Position : 4-chloroindole derivatives may exhibit enhanced metabolic stability compared to 6-chloro isomers due to reduced steric hindrance in cytochrome P450 interactions .
- Linker Optimization : Propyl linkers balance flexibility and rigidity, improving membrane permeability compared to shorter ethyl chains .
Biological Activity
The compound 2-(4-chloro-1H-indol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide is a hybrid molecule that combines the indole and triazole moieties, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action based on available research findings.
Anticancer Activity
Research indicates that compounds containing indole and triazole structures exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable finding is that certain triazolo[4,3-a]pyridine derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7 .
Antimicrobial Properties
The indole and triazole moieties are also recognized for their antimicrobial activities. Compounds with these structures have been reported to possess antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, studies on similar triazole compounds indicated high antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of indole derivatives has been documented in various studies, suggesting that they may inhibit inflammatory pathways. The presence of the triazole ring in the compound could enhance this effect. Research highlights that certain triazoles exhibit significant inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Enzyme Inhibition
The biological activity of this compound may also be attributed to its ability to inhibit specific enzymes involved in cancer progression and inflammation. For instance, triazoles are known to act as inhibitors of DNA topoisomerases and kinases, which are crucial for cancer cell proliferation .
Molecular Interactions
The interaction between the compound and biological targets can lead to conformational changes in proteins, disrupting their normal function. This is particularly relevant for therapeutic strategies aimed at targeting tumor microenvironments or bacterial resistance mechanisms.
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating a series of triazolo[4,3-a]pyridine derivatives, one compound exhibited an IC50 value of 7.01 μM against HeLa cells, indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another study demonstrated that a related triazole derivative showed significant antibacterial activity against drug-resistant strains of E. coli, with an MIC value of 0.5 μg/mL. This suggests potential applications in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
